2-(2-Methylphenoxymethyl)benzoyl cyanide
Overview
Description
2-(2-Methylphenoxymethyl)benzoyl cyanide is an organic compound with the molecular formula C16H13O2N. It is primarily used as an intermediate in the synthesis of various chemical products, including pesticides and pharmaceuticals . The compound is characterized by its unique structure, which includes a benzoyl cyanide group attached to a 2-methylphenoxymethyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 2-(2-Methylphenoxymethyl)benzoyl cyanide may involve large-scale reactions using automated equipment to ensure consistency and efficiency . The process may also include purification steps such as recrystallization or distillation to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenoxymethyl)benzoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups.
Substitution: The benzoyl cyanide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines . Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
2-(2-Methylphenoxymethyl)benzoyl cyanide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methylphenoxymethyl)benzoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, it may interact with cellular pathways involved in signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylphenoxy)benzoyl cyanide: Similar structure but lacks the methyl group on the phenoxymethyl moiety.
2-(2-Methylphenoxymethyl)benzonitrile: Similar structure but with a nitrile group instead of a cyanide group.
Uniqueness
2-(2-Methylphenoxymethyl)benzoyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized chemical products .
Properties
IUPAC Name |
2-[(2-methylphenoxy)methyl]benzoyl cyanide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-12-6-2-5-9-16(12)19-11-13-7-3-4-8-14(13)15(18)10-17/h2-9H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVQLQSCRLIDRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2C(=O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576751 | |
Record name | 2-[(2-Methylphenoxy)methyl]benzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143211-11-4 | |
Record name | 2-[(2-Methylphenoxy)methyl]-α-oxobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143211-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Methylphenoxy)methyl]benzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetonitrile, 2-[(2-methylphenoxy)methyl]-α-oxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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